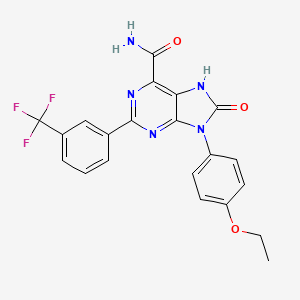
9-(4-ethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of tipranavir, a related compound, was achieved using a chiral auxiliary . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, was a crucial step in the synthesis .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Trifluoromethylpyridine (TFMP) derivatives, which this compound is, are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. The presence of multiple functional groups offers numerous possibilities for reactions. For instance, the trifluoromethyl group is known to undergo various reactions, including exchange with chlorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex structure and the presence of multiple functional groups. For instance, trifluoromethylpyridine derivatives are known to have unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the pyridine moiety .Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- Facile Synthesis of Purine Derivatives: A study demonstrated the high-yielding synthesis of 6-cyano-9-substituted-9H-purines, showcasing a one-step process that could potentially be applied to the synthesis of related compounds, including "9-(4-ethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide" (Al‐Azmi et al., 2001).
- Novel Organotin(IV) Complexes: Research into organotin(IV) complexes of organophosphorus ligands has expanded understanding of chemical structures and bonding, which could be relevant for creating complexes with purine derivatives (Shariatinia et al., 2012).
Biological Activity and Applications
- Antimycobacterial Activity: Purine derivatives have been screened for activity against Mycobacterium tuberculosis, indicating the potential of "9-(4-ethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide" derivatives in developing new antimycobacterial agents (Bakkestuen et al., 2005).
- Fluorescence Behavior in Bioactive Purine Derivatives: The study of fluorescent 9-oxo-imidazo[1,2-a]purine derivatives reveals their potential for medical applications and as sensors, suggesting similar applications for "9-(4-ethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide" derivatives (Wenska et al., 2006).
Safety and Hazards
The safety data sheet for a related compound, 2-Fluoro-3-(trifluoromethyl)phenylboronic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to note that the safety and hazards of a compound can vary significantly depending on its specific structure and properties.
Propiedades
IUPAC Name |
9-(4-ethoxyphenyl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O3/c1-2-32-14-8-6-13(7-9-14)29-19-16(27-20(29)31)15(17(25)30)26-18(28-19)11-4-3-5-12(10-11)21(22,23)24/h3-10H,2H2,1H3,(H2,25,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNFQVCEMRUNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-ethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2649163.png)
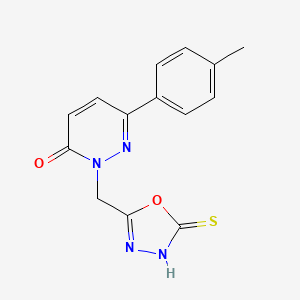

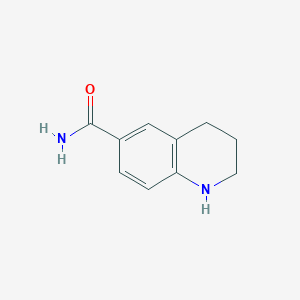
![(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2649174.png)
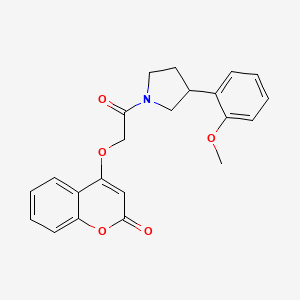

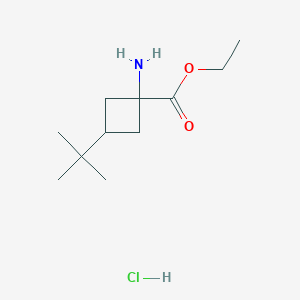
![3,4-difluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2649179.png)

![5-methyl-4-[(4-nitroanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2649181.png)
![N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2649183.png)
![2-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2649184.png)